molecular formula C6H14ClNO B1430133 (2S,4S)-2-methylpiperidin-4-ol hydrochloride CAS No. 103539-63-5

(2S,4S)-2-methylpiperidin-4-ol hydrochloride

Cat. No. B1430133
CAS RN: 103539-63-5
M. Wt: 151.63 g/mol
InChI Key: DXKHDUOLFKISDJ-GEMLJDPKSA-N
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Description

(2S,4S)-2-methylpiperidin-4-ol hydrochloride, commonly known as MP4OH, is a chiral building block widely used in organic synthesis. It is a white crystalline powder that is soluble in water and ethanol. MP4OH is a versatile intermediate that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism Of Action

The mechanism of action of MP4OH is not well understood. However, it is believed that MP4OH acts as a reducing agent, which can reduce carbonyl groups to alcohols. MP4OH can also be used as a chiral auxiliary, which can control the stereochemistry of a reaction.
Biochemical and Physiological Effects:
MP4OH has no known biochemical or physiological effects. It is not used as a drug and has no therapeutic uses.

Advantages And Limitations For Lab Experiments

The advantages of using MP4OH in lab experiments include its versatility as a chiral building block and its ability to control the stereochemistry of a reaction. However, the limitations of using MP4OH include its high cost and the need for careful handling due to its hygroscopic nature.

Future Directions

There are several future directions for the use of MP4OH in organic synthesis. One potential direction is the development of new methods for the synthesis of MP4OH, which could reduce the cost and improve the efficiency of its production. Another potential direction is the development of new chiral ligands and catalysts based on MP4OH, which could be used in asymmetric synthesis. Finally, there is potential for the use of MP4OH in the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

MP4OH is widely used as a chiral building block in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. MP4OH is also used in the synthesis of chiral ligands and catalysts, which have been used in asymmetric synthesis.

properties

IUPAC Name

(2S,4S)-2-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHDUOLFKISDJ-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-2-methylpiperidin-4-ol hydrochloride

CAS RN

103539-63-5
Record name 4-Piperidinol, 2-methyl-, hydrochloride, (2S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103539-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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